Trifluoroacetic anhydride

Catalog No.
S584263
CAS No.
407-25-0
M.F
C4F6O3
M. Wt
210.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoroacetic anhydride

CAS Number

407-25-0

Product Name

Trifluoroacetic anhydride

IUPAC Name

(2,2,2-trifluoroacetyl) 2,2,2-trifluoroacetate

Molecular Formula

C4F6O3

Molecular Weight

210.03 g/mol

InChI

InChI=1S/C4F6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10

InChI Key

QAEDZJGFFMLHHQ-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)OC(=O)C(F)(F)F

Synonyms

2,2,2-Trifluoroacetic Acid 1,1’-Anhydride; Trifluoroacetic Acid Anhydride; 2,2,2-Trifluoroacetic Anhydride; Bis(trifluoroacetic) Anhydride; Hexafluoroacetic Anhydride; NSC 96965; Perfluoroacetic Anhydride; Trifluoroacetic Acid Anhydride; Trifluoroace

Canonical SMILES

C(=O)(C(F)(F)F)OC(=O)C(F)(F)F

Acylating Agent: Introducing Trifluoromethyl Groups

One of TFAA's primary functions in research lies in its ability to introduce the trifluoromethyl group (CF₃) into organic molecules. This modification significantly alters the physical and chemical properties of the resulting molecule, influencing factors like:

  • Lipophilicity: The introduction of CF₃ enhances the molecule's lipophilicity, making it more readily soluble in lipids and facilitating its passage through cell membranes .
  • Metabolic stability: The CF₃ group often improves a molecule's resistance to metabolic breakdown, extending its potential efficacy in drug development .
  • Acidity: The presence of CF₃ can strengthen the acidity of neighboring functional groups, impacting their reactivity in various reactions .

TFAA's advantage over alternative reagents for introducing CF₃ stems from its ease of handling compared to gaseous trifluoroacetyl chloride, the corresponding acyl chloride .

Facilitator of Diverse Reactions

Beyond its role as an acylating agent, TFAA finds application in several other research areas:

  • Dehydrating agent: TFAA efficiently removes water molecules from a reaction mixture, promoting reactions that require a dry environment .
  • Activating agent: TFAA activates various functional groups, enabling them to participate in subsequent reactions like the Pummerer rearrangement, a pivotal step in steroid synthesis .
  • Oxidation: TFAA can be employed in the Swern oxidation, a mild and versatile method for converting alcohols to aldehydes and ketones, offering an alternative to the more reactive oxalyl chloride at lower temperatures .
  • Reduction: In combination with sodium iodide, TFAA facilitates the reduction of sulfoxides to sulfides, expanding the toolbox for researchers studying sulfur-containing compounds .

Trifluoroacetic anhydride is a chemical compound characterized by the formula (CF3CO)2O(CF_3CO)_2O. It is the anhydride of trifluoroacetic acid and is recognized as a perfluorinated derivative of acetic anhydride. This compound is colorless and has a pungent odor, making it a notable reagent in organic synthesis due to its strong electrophilic nature and ability to facilitate various

TFAA is a highly corrosive and reactive compound. Key safety concerns include:

  • Severe skin and eye damage: Contact with TFAA can cause severe burns and permanent eye damage [].
  • Inhalation hazard: Inhalation of TFAA vapors can irritate the respiratory tract [].
  • Environmental impact: TFAA is harmful to aquatic life and should be disposed of according to proper regulations [].

Safety precautions when handling TFAA include:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].
  • Working in a well-ventilated area [].
  • Avoiding contact with water and skin [].
  • Following proper disposal procedures [].
, including:

  • Friedel-Crafts Acylation: It can promote acylation reactions involving carboxylic acids and aromatic compounds.
  • Electrophilic Aromatic Substitution: This includes nitration, sulfonation, and nitrosylation reactions.
  • Pummerer Rearrangement: It acts as an activator in this rearrangement process.
  • Swern Oxidation: Trifluoroacetic anhydride can replace oxalyl chloride in this oxidation method, allowing for reactions at lower temperatures (down to -30 °C).
  • Reduction of Sulfoxides: In combination with sodium iodide, it can reduce sulfoxides to sulfides .

The synthesis of trifluoroacetic anhydride typically involves:

  • Dehydration of Trifluoroacetic Acid: This can be achieved using phosphorus pentoxide or by reacting trifluoroacetic acid with α-halogenated acid chlorides, such as dichloroacetyl chloride.
    • The general reaction can be represented as:
    2CF3COOH+Cl2CHCOCl(CF3CO)2O+Cl2CHCOOH+HCl2CF_3COOH+Cl_2CHCOCl\rightarrow (CF_3CO)_2O+Cl_2CHCOOH+HCl
    This reaction is often conducted at elevated temperatures (80 °C to 115 °C) to facilitate the distillation of the product .
  • Distillation: The formed trifluoroacetic anhydride can be distilled off from the reaction mixture due to its relatively low boiling point (39.5 °C), allowing for efficient purification .

Trifluoroacetic anhydride has a wide range of applications:

  • Organic Synthesis: It is extensively used to introduce trifluoroacetyl groups into organic compounds.
  • Analytical Chemistry: The compound serves as a derivatizing agent for gas chromatography analysis.
  • Pharmaceuticals: It plays a role in the synthesis of active pharmaceutical ingredients by modifying functional groups in drug molecules.
  • Chemical Research: Used as a reagent in various chemical transformations and studies .

Studies have shown that trifluoroacetic anhydride interacts with various functional groups in organic compounds, leading to the formation of stable derivatives. Its reactivity with aldehydes has been particularly noted, where it forms acylated products that can be analyzed using nuclear magnetic resonance spectroscopy. Additionally, its corrosive nature necessitates careful handling to prevent adverse reactions with moisture or other reactive substances .

Trifluoroacetic anhydride shares similarities with several other compounds, particularly those that are also acid anhydrides or halogenated derivatives. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
Acetic Anhydride(CH3CO)2O(CH_3CO)_2OLess reactive than trifluoroacetic anhydride; used in simpler acylation reactions.
Hexafluoroisopropanol Anhydride(CF3)2C(OH)O(CF_3)_2C(OH)OMore sterically hindered; used in specialized reactions involving fluorinated alcohols.
Trifluoroacetyl ChlorideCF3COClCF_3COClGaseous state at room temperature; less stable than trifluoroacetic anhydride but useful for specific acylations.
Perfluoropropionic Anhydride(C3F7CO)2O(C_3F_7CO)_2OSimilar reactivity but larger carbon chain; used for fluorinated compound synthesis.

Trifluoroacetic anhydride stands out due to its strong electrophilic character and ability to introduce trifluoroacetyl groups effectively, making it a vital reagent in both synthetic and analytical chemistry .

Physical Description

Liquid

XLogP3

2.1

UNII

5ENA87IZHT

GHS Hazard Statements

Aggregated GHS information provided by 100 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (92%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (45%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

407-25-0

Wikipedia

Trifluoroacetic anhydride

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride: ACTIVE

Dates

Modify: 2023-08-15

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